{2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-prop-2-enylcarboxamide
Description
This compound belongs to the pyridino-pyrimidine class, characterized by a fused tricyclic core with a 1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one scaffold. Key structural features include:
- 4-Methoxyphenylmethyl substitution at position 1: Modulates lipophilicity and aromatic interactions.
- 10-Methyl group: Steric effects may influence conformational stability.
The compound’s molecular formula is C₂₅H₂₄N₆O₃, with a molecular weight of 456.51 g/mol. Its structural complexity suggests applications in medicinal chemistry, particularly targeting enzymes or receptors sensitive to polycyclic heteroaromatic systems .
Properties
Molecular Formula |
C24H23N5O3 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
6-imino-7-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H23N5O3/c1-4-11-26-23(30)18-13-19-22(27-21-15(2)6-5-12-28(21)24(19)31)29(20(18)25)14-16-7-9-17(32-3)10-8-16/h4-10,12-13,25H,1,11,14H2,2-3H3,(H,26,30) |
InChI Key |
WXBPNZLZBJRVQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=C(C=C4)OC)C(=O)NCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-prop-2-enylcarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff bases reduction route . The reaction conditions often require specific catalysts such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the reduction process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The use of high-throughput screening and optimization techniques can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound {2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-prop-2-enylcarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4 or LiAlH4.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: NaBH4, LiAlH4
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
The compound {2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-prop-2-enylcarboxamide has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of {2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-prop-2-enylcarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following table summarizes structural analogs and their key differences:
Key Structural and Functional Insights
Substituent Effects on Bioactivity
- Allyl Group (Target Compound) : The α,β-unsaturated carbonyl system may act as a Michael acceptor, enabling covalent binding to nucleophilic residues (e.g., cysteine thiols) in target proteins. This feature is absent in analogs with saturated alkyl (e.g., pentyl in ) or aromatic (e.g., furylmethyl in ) substituents .
- Methoxy Positioning: The 4-methoxy group in the target compound vs.
- Core Modifications: The pyrrolo-pyrimidine core in introduces an additional nitrogen, altering charge distribution and hydrogen-bonding patterns compared to the pyridino-pyrimidine core .
Physicochemical Properties
- Lipophilicity : The pentyl chain in increases logP (~3.5 predicted) vs. the target compound’s allyl group (logP ~2.8). Higher lipophilicity may enhance membrane permeability but reduce aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
